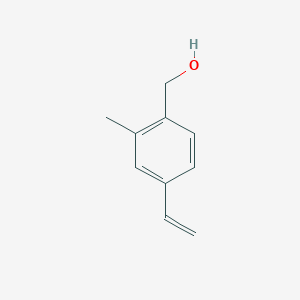

2-Methyl-4-vinylbenzyl alcohol

Description

Scope and Objectives of Academic Investigations:Without published studies, it is impossible to define the scope and objectives of academic work focused on this particular compound.

Furthermore, the creation of detailed and interactive data tables with specific research findings for 2-Methyl-4-vinylbenzyl alcohol is not feasible due to the absence of this data in the public domain.

Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(4-ethenyl-2-methylphenyl)methanol |

InChI |

InChI=1S/C10H12O/c1-3-9-4-5-10(7-11)8(2)6-9/h3-6,11H,1,7H2,2H3 |

InChI Key |

UBMYHOPRQZNKFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=C)CO |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 2 Methyl 4 Vinylbenzyl Alcohol and Analogues

Strategies for Benzyl (B1604629) Alcohol Moiety Construction

The formation of the benzyl alcohol functional group is a critical step in the synthesis of 2-methyl-4-vinylbenzyl alcohol. This can be achieved through various precursor-based routes or by the reduction of corresponding carbonyl compounds.

Precursor-Based Routes (e.g., Vinylbenzyl Halides, Acetates)

A common and effective strategy involves the use of precursor compounds like vinylbenzyl halides or acetates. For instance, 4-vinylbenzyl chloride can be converted to 4-vinylbenzyl acetate (B1210297). marquette.edu This is typically achieved by reacting 4-vinylbenzyl chloride with potassium acetate in a solvent like dimethyl sulfoxide (B87167) (DMSO). marquette.edu The resulting 4-vinylbenzyl acetate can then be hydrolyzed to yield 4-vinylbenzyl alcohol. marquette.edu This hydrolysis is often carried out using a base such as potassium hydroxide (B78521) in an alcoholic solution. marquette.edu A similar approach has been applied to the synthesis of poly(vinylbenzyl alcohol) from poly(vinylbenzyl chloride) via an acetate intermediate. google.com

The use of vinylbenzyl halides as precursors is also prevalent in the synthesis of various polymers and copolymers. For example, poly(styrene-co-4-vinylbenzyl chloride) has been synthesized and subsequently modified. mdpi.com These precursor-based methods offer a versatile platform for introducing the benzyl alcohol moiety.

Carbonyl Compound Reductions and Grignard Reactions

An alternative and widely used approach is the reduction of carbonyl compounds. Aldehydes and ketones can be readily reduced to primary and secondary alcohols, respectively. savemyexams.comlibretexts.org For the synthesis of this compound, the corresponding aldehyde, 2-methyl-4-vinylbenzaldehyde, would be the starting material.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). savemyexams.comlibretexts.org Sodium borohydride is often preferred due to its milder nature and compatibility with a wider range of functional groups. savemyexams.comchemguide.co.uk The reduction is a nucleophilic addition reaction where a hydride ion (:H⁻) attacks the electrophilic carbon of the carbonyl group. libretexts.orgchemguide.co.uk

Grignard reactions provide another powerful tool for constructing benzyl alcohol structures. mnstate.edumasterorganicchemistry.comchemistrysteps.com These reactions involve the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. libretexts.org For instance, the reaction of a suitable Grignard reagent with an aldehyde can yield a secondary alcohol upon workup. chemistrysteps.comlibretexts.org While not directly applied to this compound in the provided context, the general principle allows for the formation of diverse alcohol structures. mnstate.edumasterorganicchemistry.com

Introduction and Manipulation of Vinyl Functionality

The vinyl group is a key feature of this compound, enabling its use in polymerization. The introduction and preservation of this functionality throughout the synthetic sequence are crucial.

In many synthetic strategies, the vinyl group is already present in the starting material, such as in 4-vinylbenzyl chloride or 4-vinylbenzaldehyde. marquette.eduontosight.ai The challenge then lies in performing subsequent reactions without affecting the reactive vinyl group. For example, during the hydrolysis of 4-vinylbenzyl acetate, polymerization inhibitors like t-butylcatechol are often added to prevent unwanted polymerization of the vinyl group. marquette.edu

Alternatively, the vinyl group can be introduced at a later stage of the synthesis. One such method is the Peterson olefination, which has been successfully employed in a continuous-flow synthesis to produce various vinylarenes. acs.org This reaction involves the reaction of a β-silyl alcohol, generated from the addition of a silylmethyl Grignard reagent to an aldehyde, which then eliminates to form the alkene. acs.org

Isomer-Specific Synthesis and Regiochemical Control

Commercial vinylbenzyl chloride is often a mixture of meta- and para-isomers. finechem-mirea.ru This can lead to the formation of isomeric mixtures of the final product. Achieving isomer-specific synthesis is therefore a significant challenge.

Regiochemical control is crucial for obtaining a pure isomer. In the synthesis of substituted perylene (B46583) bisimides, for example, the separation of regioisomers was a significant hurdle, often requiring repeated crystallization to obtain the pure 1,7-isomer. researchgate.net Similar challenges can be anticipated in the synthesis of this compound if the starting materials are not isomerically pure.

The choice of synthetic route can influence the regioselectivity. For instance, starting with a pure isomer of the precursor, such as isomerically pure 2-methyl-4-formylbenzene, would directly lead to the desired isomer of the alcohol upon reduction. The synthesis of specific isomers often relies on the availability of isomerically pure starting materials or requires sophisticated purification techniques to separate the desired isomer from a mixture.

Catalytic Systems and Reaction Conditions in Synthesis

The efficiency and selectivity of the synthetic pathways for this compound and its analogues are heavily influenced by the catalytic systems and reaction conditions employed.

For the reduction of carbonyl compounds, various catalytic systems have been developed. While stoichiometric reducing agents like NaBH₄ are common, catalytic transfer hydrogenation offers a more atom-economical alternative. organic-chemistry.org Ruthenium and iridium complexes are often used as catalysts in these reactions. organic-chemistry.org For example, a chiral Ru complex with KOtBu has been used for the asymmetric transfer hydrogenation of benzaldehydes. organic-chemistry.org

In the context of precursor-based routes, the conditions for hydrolysis of acetates are important. The reaction is typically carried out under basic conditions, for example, using potassium hydroxide in an alcohol solvent at elevated temperatures. marquette.edu

The table below summarizes some of the catalytic systems and conditions used in related syntheses.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |

| Hydrolysis of 4-vinylbenzyl acetate | KOH/alcohol | Alcohol | 50 °C | 82 | marquette.edu |

| Reduction of benzaldehyde | [Zn(BH₄)₂(2-MeOpy)] | CH₃CN | Room Temp. | High | orientjchem.org |

| Transfer Hydrogenation of Ketones | [Cp*Ir(2,2′-bpyO)(OH)][Na] | Methanol | - | High | organic-chemistry.org |

| Deoxygenation of Benzyl Alcohol | Cp₂TiCl₂/Mn/(EtO)₂MeSiH | 2-MeTHF | 100 °C | - | rsc.org |

Purification and Isolation Methodologies in Research Scale

The final step in any synthesis is the purification and isolation of the desired product. At a research scale, various techniques are employed to obtain this compound in high purity.

Following the synthesis, a typical workup procedure involves quenching the reaction, followed by extraction and washing. For example, after the hydrolysis of 4-vinylbenzyl acetate, the reaction mixture is treated with ether and water. marquette.edu The organic layer is separated, washed with water, and dried over an anhydrous salt like Na₂SO₄. marquette.edu

Chromatographic techniques are often essential for separating the desired product from byproducts and unreacted starting materials. Column chromatography is a standard method for purification in a laboratory setting.

In cases where the product is a solid, recrystallization can be an effective purification method. For polymeric materials derived from vinylbenzyl alcohol, precipitation is a common isolation technique. For instance, poly(vinylbenzyl alcohol) can be recovered by precipitation from the reaction mixture by adding water. google.com

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. marquette.edufinechem-mirea.ru

Chemical Reactivity and Derivatization Studies of 2 Methyl 4 Vinylbenzyl Alcohol

Reactions Involving the Hydroxyl Group

The benzylic alcohol functionality in 2-Methyl-4-vinylbenzyl alcohol allows for a range of classical alcohol reactions, including esterification, etherification, and oxidation. These transformations are crucial for modifying the molecule's properties while potentially preserving the vinyl group for subsequent polymerization or addition reactions.

Esterification Reactions

Esterification of benzylic alcohols is a fundamental transformation, often achieved through reaction with carboxylic acids, acid chlorides, or anhydrides. In the context of vinylbenzyl alcohols, this reaction creates monomers with varied properties.

A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. mdpi.comathabascau.ca This reaction is reversible, and its efficiency can be enhanced by using an excess of one reactant or by removing the water formed during the reaction. athabascau.ca For example, the esterification of 4-vinylbenzyl alcohol with diphenyl chlorophosphate has been demonstrated using triethylamine (B128534) as a base in dichloromethane (B109758) at 0°C, yielding the corresponding phosphate (B84403) ester in good yield. marquette.edu This highlights a pathway for introducing phosphorus-containing groups.

Another approach involves the use of coupling agents. The esterification of the structurally similar 2-methoxy-4-vinylphenol (B128420) (4-vinyl guaiacol) with various carboxylic acids has been successfully carried out using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. marquette.edu This method is effective for forming esters under milder conditions.

Additionally, vinylbenzyl acetate (B1210297) can be synthesized by reacting vinylbenzyl chloride with potassium acetate, demonstrating another route to ester formation, although it starts from the chloride rather than the alcohol. marquette.edu

Table 1: Examples of Esterification Reactions on Vinylbenzyl Alcohol Derivatives

Alcohol Derivative Reagents Product Yield Reference 4-Vinylbenzyl alcohol Diphenyl chlorophosphate, Triethylamine, Dichloromethane Diphenyl 4-vinylbenzyl phosphate 82% marquette.edu 4-Vinyl guaiacol (B22219) Heptanoic acid, DCC, DMAP, Dichloromethane 2-Methoxy-4-vinylphenyl heptanoate 94% Conversion marquette.edu 4-Vinylbenzyl chloride (precursor) Potassium acetate, DMSO 4-Vinylbenzyl acetate ~100% marquette.edu

Etherification Reactions

The hydroxyl group of benzylic alcohols can be converted into an ether linkage through various methods, most notably the Williamson ether synthesis or acid-catalyzed dehydrative etherification. These reactions are valuable for creating monomers with flexible ether side chains or for synthesizing symmetrical and unsymmetrical ethers.

Iron(III) chloride has been shown to be an effective catalyst for the self-condensation (homo-etherification) of benzyl (B1604629) alcohols in propylene (B89431) carbonate, a green solvent, to produce symmetrical ethers in good yields. nih.gov For creating unsymmetrical ethers, a system using iron(II) chloride with a pyridine (B92270) bis-thiazoline ligand has been developed, allowing for the selective cross-etherification of two different benzylic alcohols. nih.gov

Another catalytic system employs pentafluorophenylboronic acid and oxalic acid to catalyze the dehydrative substitution of benzylic alcohols with another alcohol, forming a new C-O bond with water as the only byproduct. bath.ac.uk This method has been applied to synthesize a variety of symmetrical and non-symmetrical ethers. bath.ac.uk

Table 2: Catalytic Systems for Etherification of Benzylic Alcohols

Reaction Type Catalyst System Key Features Reference Symmetrical Etherification FeCl3·6H2O in Propylene Carbonate Eco-friendly conditions; yields 53-91%. nih.gov Nonsymmetrical Etherification FeCl2·4H2O / Pyridine bis-thiazoline ligand High selectivity; yields 52-89%. nih.gov Dehydrative Etherification Pentafluorophenylboronic acid / Oxalic acid Forms C-O bonds with water as the only byproduct. bath.ac.uk

Oxidation Reactions (e.g., Electrochemical Oxidation)

The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde. This transformation is critical for synthesizing polymerizable aldehydes and for further derivatization. Electrochemical methods have emerged as a green and efficient alternative to traditional oxidizing agents.

The electrochemical oxidation of benzyl alcohols to aldehydes can be performed in a biphasic medium using a platinum electrode with bromate (B103136) acting as a mediator. abechem.com This method achieves high yields (up to 97%) and high current efficiency. abechem.com Another approach uses a two-phase electrolysis system with an aqueous sodium bromide solution, which generates hypobromous acid in situ to oxidize benzylic alcohols to their corresponding aldehydes in high yields (74–96%). cecri.res.in This process is conducted at room temperature and allows for easy separation of the product. cecri.res.in

Direct electrochemical oxidation in a continuous-flow reactor without external oxidants or mediators has also been reported as a robust method for converting various alcohols to carbonyl compounds with good functional group tolerance. nih.govresearchgate.net Furthermore, cooperative catalysts, such as gold nanoparticles supported on cobalt oxyhydroxide nanosheets (Au/CoOOH), have been shown to significantly enhance the current density and efficiency of benzyl alcohol electrooxidation. nih.gov

Table 3: Conditions for Oxidation of Benzylic Alcohols

Method Catalyst/Mediator Key Conditions Product Yield Reference Biphasic Electrochemical Oxidation Bromate Platinum electrode Benzaldehyde 97% abechem.com Two-Phase Electrolysis Aqueous NaBr / HBr Platinum electrodes, Chloroform Benzaldehyde 74-96% cecri.res.in Direct Electrochemical Oxidation None (Flow reactor) Continuous flow Aldehydes/Ketones High efficiency nih.gov Electrochemical Oxidation Au/CoOOH High current density Benzaldehyde High productivity nih.gov

Reactions Involving the Vinyl Group

The vinyl group is the second key reactive site in this compound, enabling participation in addition and cyclization reactions. These pathways are fundamental to its use in polymer science and the synthesis of complex cyclic structures.

Addition Reactions

The vinyl group readily undergoes addition reactions, with polymerization being the most prominent example. Atom Transfer Radical Polyaddition (ATRPA) is a method used to synthesize aliphatic polyesters from AB*-type inimers (initiator-monomers). rsc.org For instance, inimers like 4-vinylbenzyl 2-bromo-2-isobutryrate can undergo polyaddition, where the vinyl group acts as the point of chain growth. rsc.org However, this process can sometimes be complicated by side reactions, such as intramolecular addition (cyclization). rsc.org

The selective polymerization of one vinyl group in a divinyl monomer highlights the controlled nature of modern polymerization techniques. 4-Vinylbenzyl methacrylate (B99206), which contains both a methacrylate and a styrenic vinyl group, can be selectively polymerized at the methacrylate position under specific anionic conditions, leaving the vinylbenzyl pendant group intact for subsequent reactions. researchgate.net

Cyclization Reactions (e.g., Iodocyclization)

The ortho-relationship between the vinyl group and the methylol (-CH₂OH) substituent in 2-vinylbenzyl alcohol derivatives allows for efficient intramolecular cyclization reactions.

A notable example is iodocyclization. Treatment of 2-vinylbenzyl alcohols with iodine in the presence of a base like potassium t-butoxide leads to an efficient 5-exo-trig cyclization. researchgate.net This reaction produces 1-(iodomethyl)-1,3-dihydroisobenzofuran derivatives in good yields. researchgate.netclockss.org The iodo-substituent on the resulting product can be further modified, for example, through reduction with tributyltin hydride. clockss.org

A similar cyclization can be catalyzed by hydriodic acid. Treating 2-vinylbenzyl alcohols with a catalytic amount of concentrated hydriodic acid in acetonitrile (B52724) also yields 1,3-dihydroisobenzofurans. clockss.org This method provides a convenient and general route to this class of heterocyclic compounds. clockss.org

Furthermore, copper-catalyzed enantioselective carboetherification of 2-vinylbenzyl alcohols has been developed. This reaction involves an intramolecular cyclization of the alcohol onto the vinyl group, followed by coupling with a vinylarene, to produce chiral phthalans (1,3-dihydroisobenzofurans) with high enantioselectivity. nih.gov

Table 4: Cyclization Reactions of 2-Vinylbenzyl Alcohol Derivatives

Reaction Type Reagents Product Type Key Features Reference Iodocyclization Iodine, Potassium t-butoxide, Toluene 1-(Iodomethyl)-1,3-dihydroisobenzofuran Efficient 5-exo-trig cyclization. researchgate.netclockss.org Acid-Catalyzed Cyclization cat. Hydriodic acid, Acetonitrile 1,3-Dihydroisobenzofuran Convenient and general method. clockss.org Enantioselective Carboetherification Cu(OTf)2, Chiral ligand (e.g., (S,S)-t-Bu-Box), Oxidant Chiral Phthalan Forms chiral heterocycles with high enantioselectivity. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C10H12O |

| 4-Vinylbenzyl alcohol | C9H10O |

| Sulfuric acid | H2SO4 |

| Diphenyl chlorophosphate | C12H10ClO3P |

| Triethylamine | C6H15N |

| Dichloromethane | CH2Cl2 |

| Diphenyl 4-vinylbenzyl phosphate | C21H19O4P |

| 2-Methoxy-4-vinylphenol (4-Vinyl guaiacol) | C9H10O2 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C13H22N2 |

| 4-Dimethylaminopyridine (DMAP) | C7H10N2 |

| 2-Methoxy-4-vinylphenyl heptanoate | C16H22O3 |

| 4-Vinylbenzyl chloride | C9H9Cl |

| Potassium acetate | C2H3KO2 |

| 4-Vinylbenzyl acetate | C11H12O2 |

| Iron(III) chloride | FeCl3 |

| Propylene carbonate | C4H6O3 |

| Iron(II) chloride | FeCl2 |

| Pentafluorophenylboronic acid | C6H2BF5O2 |

| Oxalic acid | C2H2O4 |

| Benzaldehyde | C7H6O |

| Sodium bromide | NaBr |

| Hypobromous acid | HBrO |

| Gold (nanoparticles) | Au |

| Cobalt oxyhydroxide | CoO(OH) |

| 4-Vinylbenzyl 2-bromo-2-isobutryrate | C13H15BrO2 |

| 4-Vinylbenzyl methacrylate | C13H14O2 |

| Iodine | I2 |

| Potassium t-butoxide | C4H9KO |

| 1-(Iodomethyl)-1,3-dihydroisobenzofuran | C9H9IO |

| Tributyltin hydride | C12H28Sn |

| Hydriodic acid | HI |

| Acetonitrile | C2H3N |

| 1,3-Dihydroisobenzofuran (Phthalan) | C8H8O |

| Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) | C2CuF6O6S2 |

Dual Functionality and Orthogonal Reactivity

This compound is a bifunctional molecule that possesses two distinct reactive sites: a vinyl group (-CH=CH₂) and a benzylic alcohol group (-CH₂OH). This dual functionality is the cornerstone of its versatile chemistry, allowing for a wide range of chemical transformations. The electronic and steric separation of these two groups enables them to undergo reactions independently of one another, a concept known as orthogonal reactivity. nih.govescholarship.org This chemoselectivity allows for precise, stepwise modifications, making the compound a valuable building block in complex molecular and macromolecular synthesis. escholarship.orgmpg.de

The vinyl group typically participates in reactions common to alkenes, most notably radical, cationic, and anionic polymerization. It can also undergo addition reactions, such as hydrogenation or halogenation. nih.gov The reactivity of the vinyl group is central to the formation of polystyrene-type polymer backbones.

Conversely, the benzylic alcohol group exhibits reactivity characteristic of primary alcohols. It can be oxidized to form the corresponding aldehyde or carboxylic acid, or undergo nucleophilic substitution, typically after conversion of the hydroxyl group into a better leaving group (e.g., a halide or tosylate). researchgate.net Furthermore, it readily participates in esterification and etherification reactions. chemicalbook.commdpi.com

This orthogonal reactivity allows for a strategic approach to synthesis. For example, the alcohol moiety can be protected or derivatized first, and the resulting monomer can then be polymerized via its vinyl group. Alternatively, the vinyl group can be polymerized, yielding a polymer with pendant benzyl alcohol groups that are available for subsequent post-polymerization modification. mpg.de This ability to selectively address one functional group while leaving the other intact is crucial for designing and fabricating materials with highly specific properties.

Formation of Functionalized Derivatives for Advanced Materials

The unique chemical architecture of this compound allows it to serve as a precursor for a variety of functionalized derivatives used in the creation of advanced materials. By selectively modifying the vinyl or benzyl alcohol groups, researchers can synthesize custom monomers for incorporation into polymers, surface coatings, and other high-performance systems.

The derivatization of the benzyl alcohol functionality is a common strategy to introduce specific chemical properties. These reactions leverage the reactivity of the hydroxyl group to create esters, ethers, and other functional moieties. The resulting modified monomer can then be polymerized through its vinyl group.

Table 1: Examples of Derivatization Reactions of the Benzyl Alcohol Group

| Reaction Type | Reagent | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| Esterification | Acryloyl chloride | Vinylbenzyl acrylate | Crosslinking agent, dental resins | researchgate.net |

| Phosphorylation | Diphenyl chlorophosphate | Vinylbenzyl phosphate | Flame retardant polymers | marquette.edu |

| Conversion to Halide | Thionyl chloride (SOCl₂) | Vinylbenzyl chloride | Initiator for polymerization, precursor for ion-exchange resins | |

| Etherification | Alkyl halide (in presence of base) | Vinylbenzyl ether | Monomers for functional polymers | chemicalbook.com |

The polymerization of this compound and its derivatives is the most significant pathway to advanced materials. The vinyl group allows it to be incorporated into polymer chains using various controlled radical polymerization (CRP) techniques, which provide precise control over molecular weight, architecture, and functionality. acs.org Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are commonly employed. researchgate.netresearchgate.net

These polymerization methods enable the creation of well-defined polymers, including homopolymers, block copolymers, and star polymers. acs.orgcmu.edu For instance, polymers synthesized from this monomer feature pendant hydroxyl groups along the backbone, which can be further functionalized in post-polymerization modification steps. This approach is used to attach bioactive molecules, change solubility, or introduce cross-linking sites. mdpi.com A key application is in surface modification, where vinylbenzyl derivatives are used to initiate polymerization directly from a substrate, creating densely packed "polymer brushes." These brushes can dramatically alter the surface properties of materials, imparting characteristics like hydrophilicity, biocompatibility, or anti-fouling behavior. researchgate.net

Table 2: Polymerization Methods for Vinylbenzyl Derivatives

| Polymerization Method | Key Features | Resulting Polymer Architecture | Reference |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight, low polydispersity, tolerant to functional groups. | Linear polymers, block copolymers, polymer brushes on surfaces. | researchgate.netcmu.edu |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Applicable to a wide range of monomers, controlled architecture. | Well-defined homopolymers, complex architectures like star and comb polymers. | acs.orgresearchgate.net |

| Free Radical Polymerization | Simpler setup, suitable for bulk polymerization. | Polymers with broader molecular weight distribution. | researchgate.net |

The derivatives of this compound are instrumental in fields ranging from electronics to biotechnology. For example, monomers derived from related vinylbenzyl compounds are used to synthesize ion-exchange resins for water purification and catalysis. Other derivatives are being explored for creating self-healing materials for applications such as advanced batteries. researchgate.net

Polymer Architectures and Functional Copolymers Derived from 2 Methyl 4 Vinylbenzyl Alcohol

Linear Homopolymers of Vinylbenzyl Alcohol

The synthesis of linear homopolymers of vinylbenzyl alcohol, such as poly(2-Methyl-4-vinylbenzyl alcohol), can be achieved through various polymerization techniques. Direct polymerization of the monomer can be challenging due to the presence of the reactive hydroxyl group, which can interfere with certain polymerization mechanisms. Therefore, a common strategy involves the polymerization of a protected monomer, followed by a deprotection step to yield the final poly(vinylbenzyl alcohol).

One prevalent method is the free-radical polymerization of vinylbenzyl acetate (B1210297), the acetyl-protected form of vinylbenzyl alcohol, followed by hydrolysis of the resulting poly(vinylbenzyl acetate) to yield poly(vinylbenzyl alcohol). finechem-mirea.ru Anionic polymerization of silyl-protected vinylbenzyl alcohol monomers has also been reported to produce well-defined homopolymers. afinitica.comafinitica.com For instance, the anionic polymerization of 2-(4-vinylphenyl)ethoxy(trialkyl)silanes, followed by deprotection, yields poly[2-(4-vinylphenyl)ethanol] with controlled molecular weights and narrow molecular weight distributions. afinitica.com

The properties of the resulting poly(vinylbenzyl alcohol) are influenced by its molecular weight and the presence of hydroxyl groups, which can participate in hydrogen bonding. These interactions can significantly affect the polymer's thermal properties, such as the glass transition temperature (Tg).

Table 1: Polymerization Methods for Vinylbenzyl Alcohol Homopolymers

| Polymerization Method | Monomer | Key Features |

| Free-Radical Polymerization | Vinylbenzyl Acetate | Followed by hydrolysis to yield poly(vinylbenzyl alcohol). finechem-mirea.ru |

| Anionic Polymerization | Silyl-protected Vinylbenzyl Alcohol | Allows for the synthesis of well-defined polymers with controlled molecular weights. afinitica.comafinitica.com |

| TEMPO-mediated Polymerization | 4-Vinylbenzyl Alcohol | Can be used for direct polymerization to form micellar solutions. kpi.ua |

Random and Block Copolymers with Diverse Monomers

The versatility of this compound allows for its copolymerization with a variety of other monomers to create random and block copolymers with tailored properties. The incorporation of vinylbenzyl alcohol units into a polymer chain imparts hydrophilicity and provides sites for further functionalization.

Random copolymers of vinylbenzyl alcohol and styrene (B11656) have been synthesized, and their properties can be tuned by varying the comonomer ratio. finechem-mirea.ru These copolymers exhibit interesting solution behavior and can form films with high adhesion to various surfaces. finechem-mirea.ru

Block copolymers containing vinylbenzyl alcohol segments have been synthesized using controlled radical polymerization techniques, such as TEMPO-mediated polymerization. For example, a diblock copolymer of sodium 4-styrenesulfonate and 4-vinylbenzyl alcohol has been prepared, which forms micellar structures in aqueous solutions. kpi.uaepa.gov Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique for synthesizing well-defined block copolymers. For instance, a block copolymer of poly[2-(2-methoxyethoxy)ethyl methacrylate] and poly[N-(4-vinylbenzyl)-N,N-diethylamine] has been synthesized, demonstrating tunable thermal response. mdpi.comtandfonline.com The synthesis of block copolymers through anionic polymerization of protected vinylbenzyl alcohol monomers with other monomers like styrene has also been demonstrated. afinitica.com

Table 2: Examples of Copolymers Derived from Vinylbenzyl Alcohol

| Copolymer Type | Comonomers | Polymerization Technique | Noteworthy Properties |

| Random Copolymer | Vinylbenzyl Alcohol, Styrene | Free-Radical Polymerization | Tunable properties based on comonomer ratio, good adhesion. finechem-mirea.ru |

| Block Copolymer | Sodium 4-styrenesulfonate, 4-Vinylbenzyl Alcohol | TEMPO-mediated Polymerization | Forms micelles in aqueous solution. kpi.uaepa.gov |

| Block Copolymer | 2-(2-methoxyethoxy)ethyl methacrylate (B99206), N-(4-vinylbenzyl)-N,N-diethylamine | RAFT Polymerization | Tunable lower and upper critical solution temperatures. mdpi.comtandfonline.com |

Graft Copolymers Synthesis and Characterization

Graft copolymers featuring poly(vinylbenzyl alcohol) side chains or a poly(vinylbenzyl alcohol) backbone can be synthesized through "grafting from," "grafting to," or "grafting through" methodologies. A common approach involves the polymerization of 4-vinylbenzyl chloride (VBC), followed by post-polymerization modification to introduce grafts.

For example, poly(4-vinylbenzyl chloride) can be synthesized by free-radical polymerization and subsequently modified with sodium azide (B81097) to create a macroinitiator with azide functionalities. ias.ac.inias.ac.in This azide-functionalized polymer can then be used in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to graft on various polymer chains. ias.ac.inias.ac.in For instance, a graft copolymer of poly(4-vinylbenzyl-g-β-butyrolactone) has been synthesized using this method. ias.ac.inias.ac.in Similarly, amphiphilic graft copolymers like poly(4-vinylbenzyl-graft-ethylene glycol methyl ether) have been prepared via "click" chemistry. researchgate.net

Another strategy is the "grafting from" approach, where a polymer backbone is functionalized with initiating sites from which the vinylbenzyl alcohol (or a protected version) is polymerized. Immortal ring-opening polymerization using a polymeric alcohol as an initiator has been used to prepare graft copolymers. nih.gov

Table 3: Synthesis Strategies for Graft Copolymers

| Grafting Method | Description | Example |

| "Grafting to" via Click Chemistry | A pre-formed polymer backbone is functionalized with reactive groups (e.g., azides) and then other polymer chains are attached via click reactions. ias.ac.inias.ac.in | Poly(4-vinylbenzyl-g-β-butyrolactone) ias.ac.inias.ac.in |

| "Grafting from" | A polymer backbone is functionalized with initiating sites from which new polymer chains are grown. nih.gov | Polystyrene-g-polylactide from a hydroxyl-functionalized polystyrene initiator. nih.gov |

Crosslinked Polymer Networks

This compound can be utilized as a monomer or a comonomer in the formation of crosslinked polymer networks. The vinyl group can participate in copolymerization with a crosslinking agent, while the hydroxyl group can be used for subsequent crosslinking reactions or to impart functionality to the network.

A common method to create such networks is the copolymerization of a vinylbenzyl derivative, such as 4-vinylbenzyl chloride, with a divinyl crosslinker like divinylbenzene (B73037) (DVB). nih.govacs.org The resulting crosslinked polymer, poly(4-vinylbenzyl chloride-co-divinylbenzene), can then be functionalized through reactions of the chloromethyl groups. nih.govacs.org For instance, these networks can be modified to introduce amino and hydroxy functionalities. acs.org It is conceivable that this compound could be used in a similar fashion, where the hydroxyl group is either protected during the initial polymerization or utilized in a post-polymerization crosslinking step.

These crosslinked materials can be prepared as monolithic structures, such as PolyHIPE (Polymerized High Internal Phase Emulsion), which possess a highly porous and interconnected morphology. acs.org

Dendrimers and Hyperbranched Structures Incorporating Vinylbenzyl Alcohol Moieties

The unique reactivity of vinylbenzyl monomers makes them suitable for the construction of complex, highly branched polymer architectures like dendrimers and hyperbranched polymers.

Hyperbranched polymers can be synthesized via self-condensing vinyl polymerization (SCVP) of an "inimer" (a molecule that can act as both an initiator and a monomer). While direct synthesis from this compound is not documented, hyperbranched polymers have been successfully synthesized from 4-vinylbenzyl chloride (VBC) via atom transfer radical self-condensing vinyl polymerization (ATR-SCVP). mdpi.com In this process, VBC can act as both a monomer and a branching unit. mdpi.com By copolymerizing VBC with other monomers like 2-hydroxyethyl methacrylate (HEMA), multifunctional hyperbranched polymers can be obtained. mdpi.com

Dendrimer-like structures can be synthesized using a convergent growth approach, where dendritic wedges are attached to a core. kpi.ua For example, a dendritic macromonomer with a polymerizable styrene unit at the focal point can be copolymerized with styrene to create a polymer with dendritic side chains. kpi.ua While this specific example does not use vinylbenzyl alcohol, it illustrates a viable strategy for incorporating dendritic structures.

Polymer Modifications and Post-Polymerization Functionalization

One of the most powerful aspects of polymers derived from vinylbenzyl alcohol and its derivatives is the ability to perform post-polymerization modifications. The hydroxyl group of poly(this compound) or the chloromethyl group of poly(vinylbenzyl chloride) can serve as a versatile handle for introducing a wide range of functional groups.

Post-polymerization functionalization of polymers containing vinylbenzyl chloride units is a well-established technique. nih.govacs.orggoogle.com The reactive benzylic chloride can undergo nucleophilic substitution reactions with various nucleophiles, allowing for the introduction of amines, azides, and other functionalities. nih.govacs.orggoogle.com For example, poly(4-vinylbenzyl chloride) monoliths have been functionalized with various amines to create scavenger resins. acs.org

"Click" chemistry is another powerful tool for the post-polymerization modification of vinylbenzyl-based polymers. ias.ac.inias.ac.inresearchgate.net Polymers containing azide or alkyne groups, introduced via modification of vinylbenzyl units, can be efficiently functionalized through CuAAC reactions. This approach has been used to attach a variety of molecules, including other polymers and fluorescent dyes. google.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Methyl-4-vinylbenzyl alcohol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons typically appear as multiplets in the downfield region, while the vinyl group protons give rise to distinct signals due to their different chemical environments. The benzylic protons of the hydroxymethyl group and the methyl protons also have signature chemical shifts.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (Aromatic) | ~7.1-7.4 | Multiplet (m) |

| -CH=CH₂ (Vinyl) | ~6.7 (dd), ~5.7 (d), ~5.2 (d) | Doublet of doublets (dd), Doublet (d) |

| -CH₂OH (Benzylic) | ~4.6 | Singlet (s) or Doublet (d) |

| -OH (Hydroxyl) | Variable, often broad singlet | Singlet (s) |

| -CH₃ (Methyl) | ~2.3 | Singlet (s) |

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. bellevuecollege.edu

Key absorptions include a broad, strong band in the region of 3400-3650 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. libretexts.orgpressbooks.pub The broadness of this peak suggests the presence of hydrogen bonding between molecules. pressbooks.pub Other significant peaks include those for the sp² C-H stretch of the vinyl and aromatic groups (typically above 3000 cm⁻¹), the sp³ C-H stretch of the methyl and methylene (B1212753) groups (below 3000 cm⁻¹), and the C=C stretching vibrations of the aromatic ring and vinyl group in the 1600-1680 cm⁻¹ region. libretexts.orgyoutube.com The C-O stretching vibration of the primary alcohol appears as a strong band around 1000-1050 cm⁻¹.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3400-3650 (broad, strong) |

| C-H (Aromatic/Vinyl) | Stretch | 3020-3100 |

| C-H (Alkyl) | Stretch | 2850-2960 |

| C=C (Vinyl) | Stretch | ~1640-1680 |

| C-O (Alcohol) | Stretch | ~1000-1050 |

Gel Permeation Chromatography (GPC) for Molar Mass Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers derived from this compound. GPC separates macromolecules based on their hydrodynamic volume in solution. researchgate.net This allows for the determination of the molar mass distribution of a polymer sample, which is crucial for understanding its physical and mechanical properties. shimadzu.com

From a GPC experiment, several key parameters can be obtained, including the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI provides a measure of the breadth of the molar mass distribution. researchgate.net For polymers of this compound, GPC analysis reveals how the polymerization conditions affect the chain length and uniformity of the resulting polymer. chromatographyonline.comlcms.cz

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in a sample of this compound. This technique is fundamental for verifying the empirical formula of the synthesized compound and assessing its purity. The experimentally determined percentages of C, H, and O are compared with the theoretical values calculated from the molecular formula (C₉H₁₀O). Close agreement between the experimental and theoretical values confirms the elemental composition of the compound. For copolymers containing this compound, elemental analysis can be used to determine the relative incorporation of each monomer. marquette.edu

Mass Spectrometry (MS) Techniques (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. For this compound, GC-MS can be used to confirm the molecular weight and to identify any impurities present. nih.gov

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. uni-saarland.de Additionally, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments are formed through the loss of specific groups, such as the hydroxyl group or parts of the vinyl side chain, which helps in confirming the structure of the molecule. uni-saarland.de

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral molecules, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the primary method for determining the enantiomeric excess (ee). tcichemicals.com If this compound is synthesized in an enantiomerically enriched form, chiral HPLC can separate the two enantiomers, allowing for their quantification. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess, which is a critical measure of the success of an asymmetric synthesis. nih.gov While direct HPLC methods are common, derivatization with a chiral auxiliary can also be employed to create diastereomers that can be separated on a standard achiral column. tcichemicals.com

Thermal and Morphological Characterization of Polymers and Derivatives

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry is employed to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is a critical parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is influenced by the polymer's chemical structure, molecular weight, and the presence of any grafted side chains.

For polymers derived from vinylbenzyl monomers, the Tg can vary significantly. For instance, a graft copolymer, poly(4-vinylbenzyl-g-β-butyrolactone), synthesized via "click" chemistry, exhibits a glass transition temperature that is intermediate between its parent homopolymers, poly(4-vinylbenzyl chloride) and poly(β-butyrolactone). ias.ac.in Another example shows that a brush-type graft copolymer, poly(4-VB-g-EG), has a Tg of 30 °C, which is distinct from the homopolymer. researchgate.net In some cases, the incorporation of bulky side groups, such as Polyhedral Oligomeric Silsesquioxane (POSS), can have a minimal effect on the Tg. For example, adding 3NB-POSS to a polydicyclopentadiene (PDCPD) backbone showed little change in the glass transition temperature. acs.org

The modification of polyvinyl alcohol (PVA) with ionic liquids has been shown to decrease both the glass transition (Tg) and melting (Tm) temperatures significantly, from 67 °C and 164 °C to -40 °C and 111 °C, respectively. mdpi.com Similarly, bio-based polymers derived from 4-vinyl guaiacol (B22219) (4VG) derivatives show a wide range of Tg values, from 5 °C to 117 °C, depending on the length of the alkyl ester or ether group attached. mdpi.com

Table 1: Glass Transition Temperatures (Tg) of Various Polymers and Derivatives

| Polymer/Derivative | Glass Transition Temperature (Tg) |

|---|---|

| Poly(4-VB-g-EG) | 30 °C |

| PDCPD with 1NB-POSS (20 wt%) | 114 °C |

| PDCPD (neat) | 128 °C |

| Poly(4VG) | 86-92 °C |

| Poly(Ac4VG) | 110 °C |

| PVA-IL blend | -40 °C |

| Poly(VB-g-BL) | 5 °C (Melting Temp) |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis is a crucial technique for assessing the thermal stability of polymers by measuring weight loss as a function of temperature. This analysis provides information on decomposition temperatures and degradation pathways.

The thermal stability of polymers based on vinylbenzyl structures is influenced by their specific chemical modifications. For example, a poly(4-vinylbenzyl-g-β-butyrolactone) graft copolymer showed a constant weight loss starting around 100°C and continuing up to approximately 310°C, with a maximum decomposition temperature (Td) at about 228.6°C. ias.ac.in In this range, the graft copolymer lost 83.81% of its weight. ias.ac.in

The incorporation of reactive ionic liquids into polyvinyl alcohol (PVA) films can enhance thermal stability. PVA films with a 9% addition of certain reactive ionic liquids showed an increase in the 10% weight loss degradation temperature from 243 °C (for native PVA) to around 250-251 °C. mdpi.com However, higher concentrations of the ionic liquid can lead to a decrease in degradation temperature, indicating that the effect is concentration-dependent. mdpi.com Similarly, the thermal stability of bio-based polymers from 4-vinyl guaiacol (4VG) derivatives has been studied, with one derivative showing a 5% decomposition temperature (Td,5%) of 319 °C. mdpi.com

Table 2: Thermal Decomposition Data for Various Polymers

| Polymer/Derivative | Onset Decomposition Temp. | Max. Decomposition Temp. (Td) | Weight Loss (%) |

|---|---|---|---|

| Poly(4-vinylbenzyl-g-β-butyrolactone) | ~100 °C | 228.6 °C | 83.81% (up to 310°C) |

| PVA-9-RIL1_Br | - | T10% = 251 °C | - |

| PVA-9-RIL2_Br | - | T10% = 250 °C | - |

| Native PVA | - | T10% = 243 °C | - |

| Poly(4VG) | - | Td,5% = 319 °C | - |

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy provides high-resolution images of a material's surface, revealing details about its morphology, topography, and microstructure. For polymers, SEM can show whether a surface is smooth, rough, porous, or has a specific micro-scale structure.

In the case of a poly(4-vinylbenzyl-g-β-butyrolactone) graft copolymer, SEM images revealed a continuous phase with a rough surface. ias.ac.in The morphology of polyvinyl alcohol (PVA) films can be significantly altered by the incorporation of additives. For example, PVA films blended with reactive ionic liquids were characterized by SEM, which, along with Atomic Force Microscopy (AFM), provided detailed information on the surface topography. mdpi.com

Nanocomposites based on PVA and halloysite (B83129) nanotubes have also been examined using SEM, which helps to understand the dispersion of the nanotubes within the polymer matrix. researchgate.net Similarly, SEM has been used to study the morphology of interpenetrating polymer networks based on (4-vinylbenzyl)-N-methyl-D-glucamine supported on polypropylene (B1209903) layers, showing the changes in membrane structure due to the presence of the network. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Polymer Conformation

X-ray Diffraction is a powerful technique for determining the crystalline or amorphous nature of a polymer. Amorphous polymers produce broad, diffuse scattering patterns, while crystalline or semi-crystalline polymers show sharp diffraction peaks corresponding to ordered lattice structures.

In the context of nanocomposites, XRD is used to assess the dispersion of fillers. For polyvinyl alcohol (PVA)/halloysite nanotube composites, XRD results showed peak broadening and even disappearance of the nanotube peaks compared to the pure nanotubes, which suggests good dispersion within the PVA matrix. researchgate.net For functional sericite/methylphenyl-silicone resin hybrids, XRD analysis, along with other techniques, confirmed that the functional sericite was homogeneously dispersed in the resin matrix. plos.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of 2-Methyl-4-vinylbenzyl alcohol and its derivatives. These calculations can elucidate reaction mechanisms, predict spectroscopic properties, and rationalize experimental observations.

For instance, DFT calculations have been employed to study the polymerization mechanisms of related vinylbenzyl compounds. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the most probable reaction pathways. For example, in the context of atom transfer radical polymerization (O-ATRP), DFT has been used to understand the thermodynamics and kinetics of different deactivation mechanisms, which is crucial for controlling the polymerization process. nih.gov The calculations can help in understanding how factors like the electronic nature of substituents on the catalyst or monomer influence the polymerization. nih.gov

Furthermore, quantum chemical calculations are instrumental in understanding the photochemical behavior of related compounds. semanticscholar.orgrsc.org For example, time-dependent DFT (TD-DFT) can predict the electronic absorption spectra of molecules, helping to rationalize their response to light. acs.org In one study, quantum chemical calculations demonstrated that intermediates in a photochemical reaction were significantly blue-shifted for cyclization and red-shifted for a 1,5-H shift reaction, explaining the selective formation of different products under different light conditions. semanticscholar.orgrsc.org

Table 1: Representative Applications of Quantum Chemical Calculations

| Application Area | Computational Method | Insights Gained |

| Reaction Mechanisms | DFT | Determination of reaction pathways, transition state energies, and kinetic parameters. researchgate.netacs.org |

| Photochemistry | TD-DFT | Prediction of electronic absorption spectra and understanding of photochemical reaction pathways. semanticscholar.orgrsc.orgacs.org |

| Spectroscopic Properties | GIAO method within DFT | Calculation of NMR isotropic shift values for comparison with experimental data. epstem.net |

| Electronic Structure | DFT | Analysis of HOMO-LUMO energy gaps, Mulliken atomic charges, and molecular electrostatic potential (MEP) maps. epstem.netresearchgate.net |

This table provides an interactive overview of how different quantum chemical calculation methods are applied to gain specific insights into the behavior of chemical compounds.

Molecular Dynamics Simulations for Polymer Conformation and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and materials at the atomic level. For polymers derived from this compound, MD simulations can provide detailed information about their conformation in different environments and their interactions with other molecules.

MD simulations are also crucial for understanding the interactions between polymer chains and with other components in a mixture, such as in polymer blends. rsc.org By analyzing the radial distribution functions between different types of atoms, researchers can gain insights into the miscibility and phase behavior of polymer blends. rsc.org Furthermore, MD simulations can shed light on the dynamics of water molecules in hydrated polymer networks, which is important for applications like hydrogels. mdpi.com

Table 2: Key Parameters Investigated by Molecular Dynamics Simulations

| Parameter | Description | Insights Provided |

| Radius of Gyration | A measure of the overall size and compactness of a polymer chain. | Information on polymer folding, unfolding, and conformation in different environments. rsc.org |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Insights into the local structure and interactions between different components in a system. rsc.org |

| Mean Squared Displacement | Measures the average distance a particle travels over time. | Information on the mobility and diffusion of polymer chains and solvent molecules. rsc.org |

| Intramolecular Hydrogen Bonding | The formation of hydrogen bonds between different parts of the same polymer chain. | Understanding of the forces that stabilize specific polymer conformations. nih.gov |

This interactive table highlights key parameters that can be extracted from molecular dynamics simulations to understand the conformational behavior and interactions of polymers.

Computational Modeling of Polymerization Kinetics

Computational modeling plays a significant role in understanding and predicting the kinetics of polymerization reactions. These models can range from deterministic approaches that solve sets of differential equations to stochastic methods that simulate the behavior of individual polymer chains.

Kinetic models are essential for predicting how the rate of polymerization and the properties of the resulting polymer (e.g., molecular weight distribution) are affected by various reaction conditions. For free-radical polymerization, models can account for key elementary reactions such as initiation, propagation, termination, and chain transfer. For instance, the implicit penultimate unit effect (IPUE) model has been used to describe the composition-averaged propagation rate coefficient in copolymerizations. acs.org

Computational fluid dynamics (CFD) can be coupled with kinetic models to simulate polymerization in complex reactor geometries, providing insights into how mixing and heat transfer affect the final polymer properties. Furthermore, first-principles models for free-radical photopolymerizations are being developed to provide a comprehensive, multidimensional understanding of the process in both bulk and thin films. colorado.edu

Table 3: Approaches in Computational Modeling of Polymerization Kinetics

| Modeling Approach | Description | Key Outputs |

| Deterministic Models | Solves systems of ordinary or partial differential equations describing the concentrations of different species over time. | Polymerization rate, monomer conversion, average molecular weights, and molecular weight distribution. acs.org |

| Stochastic (Monte Carlo) Models | Simulates the reaction events for individual molecules, providing detailed information about the polymer microstructure. | Detailed molecular weight distributions, sequence distributions in copolymers, and branching architectures. |

| First-Principles Models | Aims to predict polymerization behavior from fundamental physical and chemical principles with minimal empirical parameters. | Comprehensive understanding of the interplay between reaction kinetics, transport phenomena, and material properties. colorado.edu |

This interactive table outlines different computational approaches used to model polymerization kinetics and the key information they provide.

Structure-Property Relationship Predictions through Computational Methods

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. core.ac.uknih.gov These models are valuable for predicting the properties of new, unsynthesized polymers based on the structure of their monomer units, such as this compound.

The development of a QSPR model typically involves three main steps:

Descriptor Generation: A set of numerical values, known as molecular descriptors, are calculated for each molecule in a dataset. These descriptors can encode topological, electronic, geometric, or physicochemical features of the molecule. nih.gov

Model Building: Statistical methods or machine learning algorithms, such as multiple linear regression, artificial neural networks, or support vector machines, are used to build a mathematical relationship between the descriptors and the property of interest. core.ac.uknih.gov

Model Validation: The predictive power of the model is assessed using an external set of compounds that were not used in the model development.

QSPR models have been successfully applied to predict a wide range of polymer properties, including glass transition temperature, solubility, and mechanical properties. core.ac.uk For example, a QSPR was developed to predict the vapor pressures of a diverse set of organic compounds, which is a crucial property for many applications. nih.gov More recently, machine learning approaches, such as convolutional neural networks, are being used with quantum chemical data to predict complex properties like gas sorption in amorphous polymers. chemrxiv.org By establishing these relationships, computational methods can guide the design of new polymers with desired characteristics, accelerating the materials discovery process. researchgate.net

Emerging Research Applications in Advanced Materials Science

Functional Polymer Synthesis for Advanced Materials

The primary route to advanced materials using 2-Methyl-4-vinylbenzyl alcohol is through polymerization of its vinyl group. This allows for the creation of polymers where the pendant benzyl (B1604629) alcohol group can be either retained for its functionality or further modified.

The synthesis of poly(vinylbenzyl alcohol) can be approached in two main ways:

Direct Polymerization: Polymerizing the vinylbenzyl alcohol monomer directly. A challenge with this method is the potential for side reactions involving the hydroxyl group. google.comgoogle.com

Indirect Polymerization: Polymerizing a protected or precursor monomer, like vinylbenzyl chloride or vinylbenzyl acetate (B1210297), followed by a chemical transformation to yield the final poly(vinylbenzyl alcohol). google.comgoogle.com For instance, poly(vinylbenzyl acetate) can be hydrolyzed in the presence of a basic catalyst to produce poly(vinylbenzyl alcohol) with a high yield of over 90%. google.comgoogle.com

Various polymerization techniques can be employed to control the architecture of the resulting polymers, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net These methods enable the synthesis of polymers with well-defined molecular weights and low dispersity, which is crucial for high-performance applications. nih.gov The resulting poly(this compound) serves as a reactive scaffold amenable to a wide range of chemical modifications. nih.gov

Table 1: Comparison of Synthesis Routes for Poly(vinylbenzyl alcohol)

| Synthesis Route | Precursor Monomer | Key Transformation | Advantages | Disadvantages |

| Indirect Route 1 | Vinylbenzyl Chloride | Conversion to acetate, then hydrolysis | High overall yield (>90%), avoids crosslinking. google.comgoogle.com | Multi-step process. google.comgoogle.com |

| Indirect Route 2 | Vinylbenzyl Chloride | Borane reduction of acetate intermediate | Good control of macromolecular structure. | Can result in a low yield. |

| Direct Route | Vinylbenzyl Alcohol | Direct polymerization | Simpler, one-step polymerization. | Low yield (~5%), potential for side reactions and crosslinking. google.comgoogle.com |

Polymeric Supports and Immobilization Matrices

Polymers containing hydroxyl groups are excellent candidates for use as supports in various applications, most notably for the immobilization of enzymes and catalysts. propulsiontechjournal.comnih.govsemanticscholar.org The process of confining an enzyme onto a solid support can significantly enhance its stability, reusability, and activity under specific industrial conditions. propulsiontechjournal.comsemanticscholar.org

Poly(this compound), with its accessible hydroxyl groups, could serve as an effective matrix for enzyme immobilization. The immobilization can be achieved through several methods:

Physical Adsorption: Based on weaker interactions like hydrogen bonds or van der Waals forces. semanticscholar.org

Covalent Bonding: Forming a stable chemical bond between the enzyme and the polymer support, which often improves thermal and operational stability. semanticscholar.org

Entrapment: Physically confining the enzyme within the three-dimensional network of a cross-linked polymer gel. semanticscholar.orgmdpi.com

Materials like poly(vinyl alcohol) (PVA) are frequently used for these purposes, often in combination with other polymers like alginate or chitosan (B1678972) to create hydrogels with superior mechanical resistance and lower mass transfer limitations. mdpi.comresearchgate.net The benzyl component of the polymer derived from this compound could introduce beneficial hydrophobic interactions with certain enzymes, further stabilizing the immobilized biocatalyst.

Development of Specialized Resins

Cross-linked polymers derived from vinylbenzyl monomers are foundational to the production of specialized resins, particularly for ion-exchange and adsorption applications. unifiedpatents.comsigmaaldrich.com Ion-exchange resins are insoluble, cross-linked polymers containing charged functional groups that can exchange ions with a surrounding solution. britannica.comwikipedia.org

Linear polymers of vinylbenzyl alcohol can be cross-linked by heating in the presence of a free-radical initiator, forming stable benzylic methylene (B1212753) or benzyloxy crosslinks between the aromatic rings. unifiedpatents.com These cross-linked beads are highly porous and can be functionalized to create ion-exchange resins. unifiedpatents.comsigmaaldrich.com For example, the hydroxyl group can be modified to introduce:

Strong Acidic Groups (e.g., sulfonic acid): For strong cation exchange resins. sigmaaldrich.com

Weak Acidic Groups (e.g., carboxylic acid): For weak cation exchange resins. sigmaaldrich.com

Basic Groups (e.g., quaternary ammonium): For anion exchange resins. sigmaaldrich.comrsc.org

These resins are critical in water purification, chemical synthesis catalysis, and the separation of valuable materials. britannica.comresearchgate.net

Advanced Composite Materials

Polymers are often combined with fillers to create composite materials with enhanced mechanical, thermal, or functional properties. uwo.cacore.ac.uk Polymers containing hydroxyl groups, such as poly(vinyl alcohol), are particularly effective as matrix materials in composites due to their ability to form strong interfacial bonds (e.g., hydrogen bonds) with a variety of fillers. tue.nlmdpi.com

Table 2: Potential Fillers for Poly(this compound) Composites

| Filler Type | Example(s) | Potential Property Enhancement |

| Natural Fibers | Cellulose, Chitosan | Improved tensile strength, biodegradability. uwo.camdpi.com |

| Inorganic Particles | Silica (SiO2), Eggshell Powder | Increased modulus of elasticity, tear strength. taylors.edu.my |

| Nanomaterials | Carbon Nanotubes, Graphene Oxide | Enhanced thermal stability, electrical conductivity. |

Stimuli-Responsive Polymer Systems

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their physical properties in response to small external triggers, such as changes in temperature or pH. nih.gov The vinylbenzyl backbone is a suitable platform for designing such materials. For example, polymers based on poly[N-(4-vinylbenzyl)-N,N-dialkylamine] have been shown to exhibit thermo-responsive behavior, possessing a lower critical solution temperature (LCST) in alcohol/water mixtures. researchgate.net

The hydroxyl group of poly(this compound) provides a convenient handle for introducing stimuli-responsive functionalities. mdpi.com

pH-Responsiveness: The alcohol can be esterified with acidic or basic groups. Polymers with pendant basic groups (like amines) swell in acidic environments, while those with acidic groups (like carboxylic acids) swell in basic environments. mdpi.comscielo.brresearchgate.net This property is highly sought after for targeted drug delivery systems, as different parts of the body have distinct pH values. mdpi.comresearchgate.net

Thermo-Responsiveness: While the native polymer is not thermo-responsive in water, grafting with polymers known for this property, such as poly(N-isopropylacrylamide), could impart temperature-sensitive behavior. nih.gov

Bio-Derived and Sustainable Polymer Innovations

The shift towards a sustainable chemical industry necessitates the use of renewable resources. bohrium.compcimag.com Bio-based polymers are derived from renewable sources like biomass as an alternative to traditional polymers from fossil fuels. bohrium.com

Currently, monomers like this compound are typically synthesized from petroleum-based feedstocks. While research into producing aromatic chemicals like benzyl alcohol from bio-based sources such as L-phenylalanine exists, the direct bio-synthesis of vinylbenzyl alcohol monomers is not a well-established field. researchgate.net Therefore, innovations in sustainability for this class of polymers would likely focus on other aspects of the product lifecycle, such as:

Developing energy-efficient polymerization and processing methods.

Designing polymers for enhanced durability and longer service life.

Creating pathways for chemical recycling of the polymer back to its monomer.

Research into monomers like 2-octyl acrylate, derived from castor oil, demonstrates the feasibility of creating functional bio-based polymers, suggesting a potential future direction for vinylbenzyl-type monomers. pcimag.com

Interfacial Chemistry and Surface Modification

Controlling the chemistry at surfaces and interfaces is crucial for designing advanced materials for applications ranging from biomedical devices to electronics. kyushu-u.ac.jp Polymers with functional groups are often grafted onto surfaces to tailor their properties, such as wettability, biocompatibility, or adhesion.

Poly(this compound) is an excellent candidate for surface modification. The polymer can be attached to a substrate through "grafting to" or "grafting from" techniques. Once grafted, the surface becomes decorated with pendant benzyl alcohol groups. These hydroxyl groups can:

Increase Hydrophilicity: Making a surface more water-wettable.

Provide Reactive Sites: The hydroxyls can be used as anchor points for the covalent attachment of other molecules, such as bioactive peptides or drugs. nih.gov

Mediate Interfacial Adhesion: The ability to form hydrogen bonds can improve the adhesion between different layers in a multi-layered device. mdpi.com

The modification of poly(vinyl alcohol) surfaces with various functional groups to enhance crosslinking or introduce new properties is a well-established strategy that highlights the potential for polymers derived from this compound. researchgate.net

Future Perspectives and Unresolved Challenges in 2 Methyl 4 Vinylbenzyl Alcohol Research

Green Chemistry Approaches in Synthesis and Polymerization

The development of sustainable chemical processes is a paramount goal in modern chemistry. For 2-methyl-4-vinylbenzyl alcohol, future research will increasingly focus on the implementation of green chemistry principles in both its synthesis and subsequent polymerization.

Current synthetic routes to vinylbenzyl alcohol derivatives often rely on traditional chemical methods that may involve hazardous reagents and generate significant waste. researchgate.net Future perspectives in this area include the exploration of biocatalytic and chemo-enzymatic pathways. For instance, the use of enzymes, such as alcohol dehydrogenases, could offer a highly selective and environmentally benign method for the synthesis of functionalized benzyl (B1604629) alcohols from corresponding aldehydes. aip.org The application of whole-cell biocatalysts for such transformations is also a promising approach that can offer advantages like cofactor recycling.

In the realm of polymerization, a shift towards more sustainable practices is anticipated. This includes the use of water as a solvent, which is particularly relevant for the polymerization of water-soluble monomers derived from this compound. kpi.uaepa.gov Furthermore, enzymatic catalysis, which operates under mild conditions, presents a green alternative for polymer functionalization. rsc.org The development of polymerization techniques that minimize the use of hazardous solvents and initiators, and that are energy-efficient, will be a key research focus.

A significant challenge lies in developing economically viable green synthesis routes that can compete with established chemical methods. The stability and activity of biocatalysts under industrial process conditions also need to be addressed. A life cycle assessment (LCA) of new, greener routes will be essential to holistically evaluate their environmental impact compared to traditional methods. aip.orgnichem.solutionstandfonline.comnih.gov

Precision Polymer Architecture Control

The ability to precisely control the architecture of polymers at the molecular level is crucial for tailoring their properties for specific applications. Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have emerged as powerful tools for the synthesis of well-defined polymers from styrenic monomers. merckmillipore.comfiveable.mesigmaaldrich.comsigmaaldrich.comnih.gov

Future research will likely focus on refining these techniques for the polymerization of this compound to achieve even greater control over molecular weight, dispersity, and chain-end functionality. fiveable.me This includes the design of novel RAFT agents and ATRP catalyst systems that are highly efficient and tolerant to the hydroxyl functional group of the monomer. merckmillipore.comsigmaaldrich.comacs.org

A significant area of opportunity is the synthesis of complex polymer architectures, such as block copolymers, graft copolymers, and star polymers. kpi.uaepa.govtandfonline.comresearchgate.net For example, the synthesis of diblock copolymers containing a poly(this compound) segment can lead to materials with interesting self-assembly properties and responsiveness to external stimuli. kpi.uatandfonline.com The synthesis of graft copolymers, where side chains are grown from a polymer backbone, can be used to create materials with tailored surface properties. ias.ac.in

An unresolved challenge is the potential for side reactions involving the benzyl alcohol group during polymerization, which can affect the livingness of the process and the final polymer structure. Strategies to minimize these side reactions, such as the use of protective group chemistry or the optimization of reaction conditions, need further investigation.

Table 1: Controlled Radical Polymerization Techniques for Styrenic Monomers

| Technique | Key Features | Advantages for this compound | Challenges |

|---|---|---|---|

| RAFT Polymerization | Utilizes a thiocarbonylthio compound as a chain transfer agent. merckmillipore.comsigmaaldrich.com | High tolerance to functional groups, applicable to a wide range of monomers, metal-free. merckmillipore.comsigmaaldrich.com | Requires careful selection of the RAFT agent for optimal control. merckmillipore.comsigmaaldrich.com |

| ATRP | Employs a transition metal catalyst to reversibly activate and deactivate the propagating chain. nih.gov | Well-established technique, provides good control over polymerization. fiveable.menih.gov | Potential for catalyst contamination in the final polymer, possible side reactions with the hydroxyl group. fiveable.meacs.org |

| NMP (Nitroxide-Mediated Polymerization) | Uses a stable nitroxide radical to control the polymerization. mdpi.com | Metal-free, can be used for the synthesis of block copolymers. kpi.uamdpi.com | Can require high temperatures, may not be suitable for all styrenic monomers. |

Integration with Advanced Manufacturing Technologies

Advanced manufacturing technologies, such as additive manufacturing (3D printing), are revolutionizing the fabrication of complex, customized objects. rsc.orgresearchgate.netpreprints.orgresearchgate.net Functional polymers, including those derived from this compound, are poised to play a critical role in this revolution by enabling the creation of "smart" materials with tailored properties.

Future research will explore the incorporation of poly(this compound) and its copolymers into photopolymer resins for stereolithography (SLA) and other 3D printing techniques. The reactive alcohol groups on the polymer can be further functionalized to introduce cross-linking capabilities or to impart specific functionalities to the 3D-printed object. This could lead to the development of 3D-printed devices for applications in electronics, soft robotics, and biomedical engineering. researchgate.netresearchgate.netmdpi.com

A key challenge is the development of polymer formulations that are compatible with existing 3D printing technologies. This includes optimizing the viscosity, curing kinetics, and mechanical properties of the photopolymer resins. The long-term stability and performance of the 3D-printed functional materials will also need to be thoroughly investigated.

Interdisciplinary Research Frontiers

The unique properties of polymers derived from this compound make them attractive candidates for a wide range of interdisciplinary applications. ox.ac.uk Future research will see increased collaboration between polymer chemists, materials scientists, engineers, and biologists to explore these frontiers.

In the biomedical field, these polymers hold promise for applications in drug delivery, tissue engineering, and as biocompatible coatings for medical devices. mdpi.comuniroma2.itacs.orgresearchgate.netuni-halle.deresearchgate.net The hydroxyl groups along the polymer chain can be used to attach bioactive molecules, such as drugs or peptides, while the polymer backbone can be designed to be biodegradable. acs.orgrsc.org

In electronics, functional polymers based on this compound could be used in the fabrication of sensors, actuators, and as dielectric materials in microelectronic devices. researchgate.net The ability to tune the polymer's properties through copolymerization and post-polymerization modification opens up possibilities for creating materials with specific electronic and optical properties.

A major challenge in these interdisciplinary areas is the need to bridge the gap between fundamental polymer synthesis and the specific requirements of the target application. This requires a deep understanding of structure-property relationships and extensive testing of the materials in relevant biological or electronic systems.

Addressing Scalability and Sustainability in Novel Material Development

For any new material to have a real-world impact, its synthesis and processing must be scalable and sustainable. numberanalytics.com Future research on this compound and its polymers must address these critical aspects from the outset.

The scalability of the monomer synthesis and its polymerization is a significant challenge. numberanalytics.comsustainability-directory.comacs.orgresearchgate.net Processes that are successful on a laboratory scale may not be economically or technically feasible for large-scale industrial production. acs.orgresearchgate.net Key considerations include managing reaction exotherms, ensuring efficient mixing, and maintaining consistent product quality at larger volumes. sustainability-directory.comacs.org

Furthermore, the sustainability of these new materials needs to be evaluated throughout their entire life cycle, from raw material sourcing to end-of-life disposal or recycling. aip.orgnichem.solutionstandfonline.comnih.govarkema.com Life Cycle Assessment (LCA) is a valuable tool for quantifying the environmental impact of a material and for identifying opportunities for improvement. nichem.solutionstandfonline.comnih.govarkema.com This includes considering the energy consumption of the production process, the use of renewable resources, and the potential for the polymer to be recycled or to biodegrade. tandfonline.comarkema.com

A significant unresolved challenge is the development of cost-effective and environmentally friendly end-of-life options for these specialty functional polymers. While the focus is often on performance during use, designing for recyclability or controlled degradation is crucial for long-term sustainability.

Q & A

Q. Table 1: Reaction Optimization Parameters for Analogous Benzyl Alcohols

| Method | Catalyst/Solvent | Yield (%) | Key Reference |

|---|---|---|---|

| Aldehyde reduction | NaBH₄/MeOH | 75–85 | |

| Grignard addition | THF, 0°C | 60–70 | |

| Friedel-Crafts | AlCl₃/DCM | 50–65 |

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

Use a multi-technique approach:

- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with structurally similar compounds (e.g., 4-methoxybenzyl alcohol, δ 4.5 ppm for –CH₂OH; vinyl protons at δ 5.1–5.8 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion ([M+H]⁺) at m/z 150.1 (calculated for C₁₀H₁₂O) and fragmentation patterns .

- HPLC : Use a C18 column (MeCN:H₂O, 70:30) to assess purity (>98%) and detect impurities like oxidation byproducts .

Advanced: How can this compound be integrated into polymer-supported synthesis systems?

Answer:

Leverage its vinyl group for covalent immobilization: